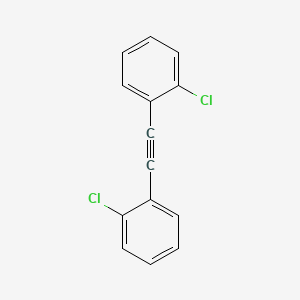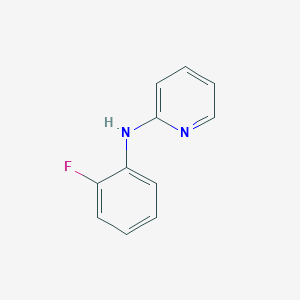![molecular formula C32H41NO6 B14132881 3-Oxoandrost-4-en-17-yl 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B14132881.png)
3-Oxoandrost-4-en-17-yl 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate” is a complex organic molecule that belongs to the class of steroids Steroids are characterized by their four-ring core structure and are involved in a wide range of biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate” typically involves multi-step organic synthesis. The process begins with the preparation of the steroid core, followed by the introduction of functional groups through various chemical reactions. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a model compound for studying steroid chemistry and reaction mechanisms.
Biology
In biological research, the compound is studied for its potential effects on cellular processes. It may be used to investigate the role of steroids in cell signaling and metabolism.
Medicine
Medically, the compound is of interest for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the treatment of hormonal disorders and inflammatory conditions.
Industry
In industry, the compound may be used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. It may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact pathways involved depend on the specific structure and functional groups of the compound.
類似化合物との比較
Similar Compounds
Similar compounds include other steroids with comparable core structures and functional groups. Examples include:
Testosterone: A naturally occurring steroid hormone involved in the regulation of male reproductive functions.
Cortisol: A steroid hormone that plays a role in the body’s stress response and metabolism.
Uniqueness
The uniqueness of “[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate” lies in its specific functional groups and stereochemistry, which confer distinct biological and chemical properties. These unique features may result in different pharmacological activities and applications compared to other steroids.
特性
分子式 |
C32H41NO6 |
|---|---|
分子量 |
535.7 g/mol |
IUPAC名 |
(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C32H41NO6/c1-31-17-15-22(34)19-21(31)9-10-23-24-11-12-26(32(24,2)18-16-25(23)31)39-28(36)14-13-27(35)33-29(30(37)38-3)20-7-5-4-6-8-20/h4-8,19,23-26,29H,9-18H2,1-3H3,(H,33,35) |
InChIキー |
WFZXXMUJJKQVLZ-UHFFFAOYSA-N |
正規SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC(=O)NC(C4=CC=CC=C4)C(=O)OC)CCC5=CC(=O)CCC35C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


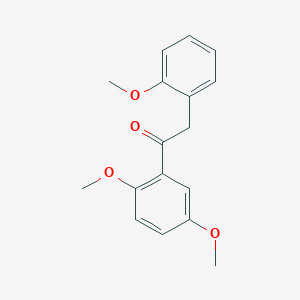

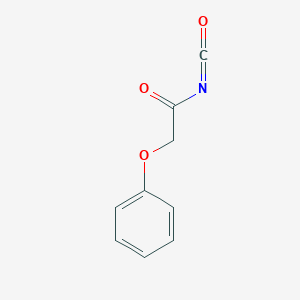

![9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole](/img/structure/B14132823.png)
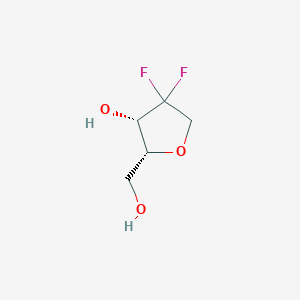
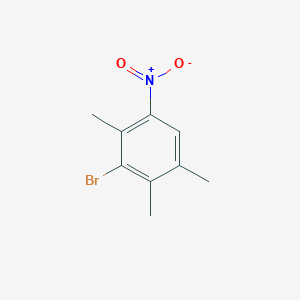
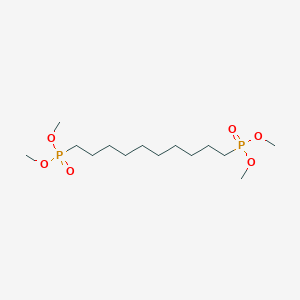
![2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14132841.png)
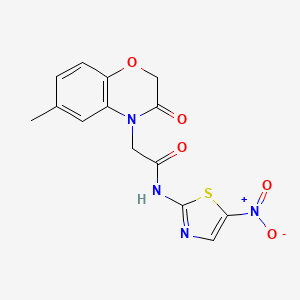
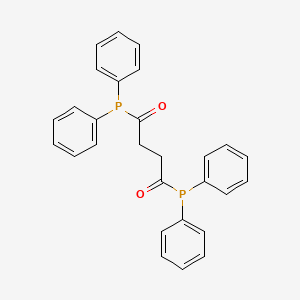
![2-{[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B14132856.png)
